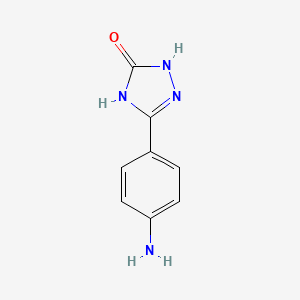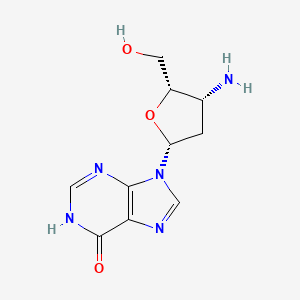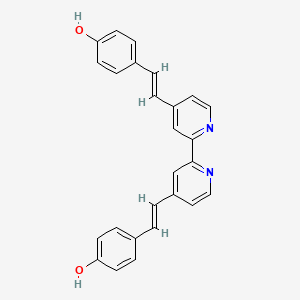![molecular formula C13H17BrN6O4 B1384612 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine CAS No. 717876-75-0](/img/structure/B1384612.png)
8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine
Overview
Description
8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine is a chemical compound used in scientific research. It possesses unique properties that make it valuable for studying nucleic acids and DNA modifications. This compound is a derivative of 2’-deoxyguanosine, where the guanine base is modified with a bromo group at the 8-position and a dimethylaminomethylidene group at the N2 position.
Preparation Methods
The synthesis of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine involves several steps:
Starting Material: The synthesis begins with 2’-deoxyguanosine.
Bromination: The 8-position of the guanine base is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Dimethylaminomethylidene Modification: The N2 position of the guanine base is modified with a dimethylaminomethylidene group using a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA).
Chemical Reactions Analysis
8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine undergoes various chemical reactions:
Substitution Reactions: The bromo group at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The dimethylaminomethylidene group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine is valuable in various scientific research applications:
Chemistry: It is used to study nucleic acid chemistry and DNA modifications.
Biology: The compound is used in research involving DNA replication and repair mechanisms.
Industry: The compound may be used in the development of diagnostic tools and molecular probes.
Mechanism of Action
The mechanism of action of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The bromo group at the 8-position and the dimethylaminomethylidene group at the N2 position can alter the base-pairing properties of the guanine base, leading to changes in DNA structure and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA metabolism.
Comparison with Similar Compounds
Similar compounds to 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine include other modified nucleosides such as:
8-Bromo-2’-deoxyguanosine: Lacks the dimethylaminomethylidene group at the N2 position.
2’-Deoxy-N-[(dimethylamino)methylidene]guanosine: Lacks the bromo group at the 8-position.
8-Azido-2’-deoxyguanosine: Contains an azido group at the 8-position instead of a bromo group.
The uniqueness of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine lies in the combination of the bromo group at the 8-position and the dimethylaminomethylidene group at the N2 position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILXQZBZDBZNX-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823234 | |
| Record name | 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717876-75-0 | |
| Record name | 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)





![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B1384551.png)
